

# Application Notes: Formulation of Lisinopril Dihydrate Transdermal Patches

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## Compound Focus: Lisinopril dihydrate

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**1. Rationale and Objective** Lisinopril dihydrate is an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension. Its extensive hepatic first-pass metabolism results in a highly variable oral bioavailability of 25–30%, with some studies reporting a range as wide as 6–60% [1] [2] [3]. The objective of this protocol is to develop a matrix-type transdermal drug delivery system (TDDS) for Lisinopril using Hydroxy Propyl Methyl Cellulose (HPMC) and Polyvinyl Alcohol (PVA) as polymer matrices. This system aims to bypass first-pass metabolism, provide controlled drug release, and improve bioavailability [1] [2].

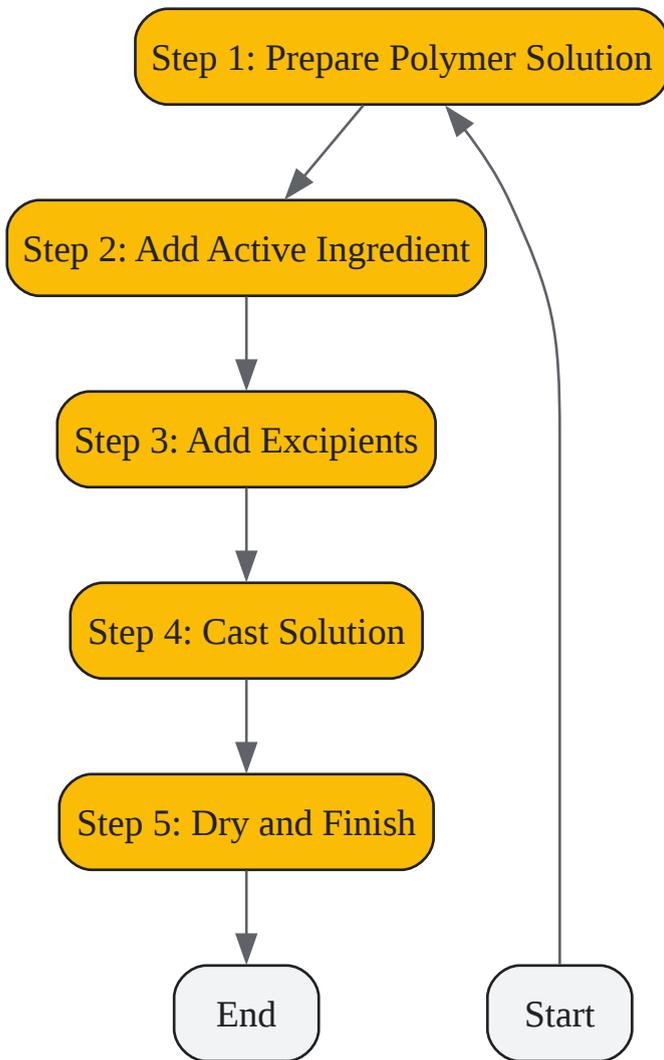
**2. Formulation Composition** The table below summarizes the core components and their functions in the transdermal patch.

| Component            | Function                               | Recommended Concentration & Type | Key Considerations   |
|----------------------|--|----------------------------------|--|
| Lisinopril Dihydrate | Active Pharmaceutical Ingredient (API) | 10% w/w of polymer weight [4]    | Low molecular weight (405.5 g/mol) makes it suitable for transdermal delivery [3] [5].               |
| HPMC & PVA           | Polymer Matrix                         | 1:1 ratio [1] [2]                | HPMC provides gel-forming properties; PVA offers excellent film-forming and mechanical strength [4]. |

| Component             | Function                | Recommended Concentration & Type                                    | Key Considerations  |
|-----------------------|-------------------------|---|---|
| Glycerol              | Plasticizer             | 6% concentration [1] [2]  | Imparts flexibility and reduces the brittleness of the patch.                               |
| Water:Methanol        | Solvent System          | 70:30 ratio [1] [2]   | Used in the solvent casting technique to dissolve components.                               |
| Penetration Enhancers | Enhance Skin Permeation | DMSO & Propylene Glycol (PG) at 10% total, in a 70:30 ratio [1] [2] | This specific combination was optimized to show the best <i>in vitro</i> drug flux [1] [2]. |

### 3. Detailed Experimental Protocol

**3.1. Method of Preparation: Solvent Casting** The following workflow outlines the patch preparation process:



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- **Prepare Polymer Solution:** Accurately weigh HPMC and PVA in a 1:1 ratio. Dissolve the polymers in a binary solvent system of water and methanol (70:30) under continuous stirring at 1000 rpm until a clear, homogeneous solution is formed [1] [2] [4].
- **Add Active Ingredient:** Add **Lisinopril dihydrate** (10% w/w of polymer weight) to the polymer solution and stir until completely dissolved [4].
- **Add Excipients:** Incorporate the plasticizer (Glycerol, 6%) and the penetration enhancers (DMSO and PG, 10% total in a 70:30 ratio) into the mixture. Stir for several hours to ensure a homogenous dispersion [1] [2].
- **Cast Solution:** Pour the resulting solution onto a glass substrate or into a mold (e.g., a Petri dish or multi-well plate). Allow the solution to spread evenly to achieve a uniform thickness [1] [6].
- **Dry and Finish:** Dry the cast patches at 40°C for a predetermined time (e.g., 24 hours) in an oven [4]. Once dried, carefully remove the patches from the substrate, cut to the desired size, and store in a sealed container.

**3.2. In-Vitro Evaluation Methods** After preparation, patches must be rigorously evaluated. The table below outlines key evaluation parameters and methods.

| Parameter                         | Evaluation Method  | Protocol & Specification   |
|-----------------------------------|--|--|
| <b>Physicochemical Properties</b> | Weight Variation, Thickness, Folding Endurance, Drug Content, Tensile Strength | Patches should be uniform in weight and thickness. Folding endurance should be >100 without cracks. Drug content uniformity should be within 98–102% [1] [2] [6].  |
| <b>In-Vitro Permeation Study</b>  | Diffusion Cell Apparatus   | Use a Keshary-Chein or Franz diffusion cell. Mount excised skin (e.g., goat ear skin [1] [2] or porcine skin [5]) between compartments. Receptor: Phosphate buffer (pH 7.4). Maintain at 37±0.5°C with continuous stirring. Withdraw samples at intervals and analyze via HPLC/UV spectrophotometry [1] [2] [5]. |
| <b>Permeation Data Analysis</b>   | Flux, Permeability Coefficient   | <b>Steady-state flux (<math>J_{SS}</math>):</b> Calculated from the slope of the cumulative amount permeated per unit area vs. time plot.<br><b>Permeability Coefficient (<math>K_P</math>):</b> $K_P = J_{SS} / C_d$ , where $C_d$ is the donor drug concentration [5].   |
| <b>Release Kinetics</b>           | Model Fitting  | Fit permeation data to various kinetic models (e.g., Zero-order, Higuchi, Korsmeyer-Peppas) to determine the drug release mechanism [7] [6].   |

## Key Research Findings and Alternative Approaches

- **Optimized Enhancer Performance:** Research has demonstrated that a combination of 10% DMSO and PG in a 70:30 ratio within an HPMC-PVA patch yielded the highest drug flux through goat skin *in vitro* [1] [2].
- **Alternative Formulation Strategies:**
  - **Hydrogels:** Lisinopril hydrogels gelled with Carbopol 971P and containing menthol and propylene glycol as enhancers have been optimized using a Box-Behnken statistical design, showing high permeation [3].

- **Iontophoresis:** The use of a low-level electric current (0.25–0.75 mA/cm<sup>2</sup>) can significantly enhance the transdermal permeation of Lisinopril, offering a method for active, patient-controlled delivery [5].
- **Other Polymers:** Successful patches have also been formulated using Eudragit RL/RS100 with PVP, which followed Higuchi and zero-order release kinetics [6].

## Critical Considerations for Researchers

- **Skin Model Selection:** The choice of skin membrane (e.g., goat, pig, human cadaver) for *in-vitro* studies can influence permeation results due to differences in thickness and lipid composition. Porcine skin is often considered a good model for human skin [5].
- **Quality by Design (QbD):** Employ experimental design (e.g., Box-Behnken) to systematically optimize formulation variables like polymer ratio, enhancer concentration, and drying time for robust patch quality [3] [4].
- **Stability Testing:** Conduct stability studies of the final optimized patches under controlled (e.g., 25±2°C) and accelerated (e.g., 45±2°C) conditions to assess long-term integrity, drug content, and physical characteristics [1] [2].

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